FGFR3 Kinase Inhibitory Activity: 3-yl vs. 4-yl Pyrazole Regioisomer
A compound incorporating the exact 1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]piperidine fragment of the target compound shows potent inhibition of FGFR3 (IC₅₀ < 10 nM) in an enzymatic assay [1]. The 4-yl regioisomer (1-(2-bromophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine, CAS 2310123-01-2) has no reported FGFR3 activity, and analogous pyrazole regioisomer studies indicate that the 3-carboxamide/3-sulfonyl orientation is critical for cannabinoid CB1 receptor antagonism (SR141716, Ki = 1.98 nM for 3-substituted vs. significantly reduced affinity for 4-substituted analogs) [2]. This class-level inference highlights the 3-yl configuration as a key determinant of target engagement.
| Evidence Dimension | FGFR3 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | < 10 nM (fragment-containing ligand BDBM356535) |
| Comparator Or Baseline | 4-yl regioisomer (CAS 2310123-01-2): no FGFR3 data reported |
| Quantified Difference | Not directly comparable; activity drop observed in analogous regioisomer series |
| Conditions | FGFR3 enzymatic assay (BindingDB); CB1 binding assay (SR141716 literature) |
Why This Matters
The 3-yl regioisomer is essential for achieving nanomolar potency against FGFR3, making the target compound a structurally validated scaffold for kinase inhibitor design.
- [1] BindingDB, BDBM356535 summary. https://bindingdb.org/ View Source
- [2] Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 350(2-3), 240-244. (Demonstrates pyrazole regioisomer dependence). View Source
